7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound with potential therapeutic applications. It belongs to the class of benzoxepines, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7th position and a cyclopropyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves multiple stepsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and cyclopropylamine under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as azido, cyano, and hydroxyl derivatives .
Scientific Research Applications
7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets. It may act on certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
- N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
- 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Uniqueness
7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is unique due to the presence of both a bromine atom and a cyclopropyl group, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its pharmacokinetic profile .
Properties
Molecular Formula |
C13H16BrNO |
---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
InChI |
InChI=1S/C13H16BrNO/c14-9-3-6-13-11(8-9)12(2-1-7-16-13)15-10-4-5-10/h3,6,8,10,12,15H,1-2,4-5,7H2 |
InChI Key |
MGYWDYPQDDMHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2)Br)OC1)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.